

An In-depth Technical Guide to 1-Bromooctane-

1,1-D2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Bromooctane-1,1-D2

Cat. No.: B3044220 Get Quote

CAS Number: 86423-34-9

This technical guide provides a comprehensive overview of **1-Bromooctane-1,1-D2**, a deuterated derivative of **1-bromooctane**, for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its application, and its role in mechanistic studies.

Core Concepts

1-Bromooctane-1,1-D2 is a stable isotope-labeled compound primarily utilized in organic synthesis and mechanistic studies.[1] The substitution of two hydrogen atoms with deuterium at the C-1 position allows researchers to trace the molecule's fate in chemical reactions and biological systems.[1] This isotopic labeling is particularly valuable for investigating reaction mechanisms through the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to observable changes in reaction rates.

Physicochemical Properties

The physicochemical properties of **1-Bromooctane-1,1-D2** are similar to its non-deuterated analog, **1-bromooctane**. The primary difference lies in its molecular weight due to the presence of two deuterium atoms.



Property	Value	Reference
CAS Number	86423-34-9	[2]
Molecular Formula	CH3(CH2)6CD2Br	[2]
Molecular Weight	195.14 g/mol	[2]
Isotopic Enrichment	99 atom % D	
Appearance	Colorless to dark yellow liquid	_
Boiling Point	~201 °C (for non-deuterated)	_
Melting Point	~-55 °C (for non-deuterated)	_
Density	~1.110 g/cm³ (for non- deuterated)	_
Vapor Pressure	0.34 mmHg @ 25 °C (for non- deuterated)	

Applications in Research

The primary application of **1-Bromooctane-1,1-D2** is in the field of physical organic chemistry to elucidate reaction mechanisms. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step of a reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable insights into the transition state of a reaction.

Other applications include:

- Isotopic Labeling: Used as a tracer in metabolic and pharmacokinetic studies.
- Organic Synthesis: Serves as a building block for introducing a deuterated octyl group into more complex molecules.
- Internal Standards: Its distinct mass allows it to be used as an internal standard in mass spectrometry for quantitative analysis.



Experimental Protocols

While a specific synthesis protocol for **1-Bromooctane-1,1-D2** is not readily available, a general method can be adapted from the synthesis of 1-bromooctane from 1-octanol. The key difference would be the use of the deuterated starting material, 1-octanol-1,1-d2.

General Synthesis of 1-Bromooctane-1,1-D2 (Adapted)

This protocol is adapted from the synthesis of non-deuterated 1-bromooctane.

Materials:

- 1-Octanol-1,1-d2
- Concentrated sulfuric acid
- 48% Hydrogen bromide
- Sodium bicarbonate solution
- Anhydrous calcium chloride

Procedure:

- With cooling, treat 1 mole of 1-octanol-1,1-d2 with 0.5 moles of concentrated sulfuric acid.
- Slowly add 1.25 moles of 48% hydrogen bromide.
- Boil the mixture under reflux for 6 hours.
- Perform steam distillation on the mixture and separate the 1-Bromooctane-1,1-D2 using a separatory funnel.
- Wash the crude product twice with an equal volume of cold, concentrated sulfuric acid to remove any ether byproduct.
- Wash the organic layer with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.



- Dry the product over anhydrous calcium chloride.
- Purify the final product by distillation.

Investigating the Kinetic Isotope Effect (KIE)

This protocol describes a general workflow for determining the KIE of a reaction involving a deuterated compound like **1-Bromooctane-1,1-D2**.

Materials:

- 1-Bromooctane (non-deuterated)
- 1-Bromooctane-1,1-D2
- Reactant (e.g., a nucleophile or base)
- Appropriate solvent
- Quenching agent (e.g., an acid)
- Analytical instrument (GC or NMR)

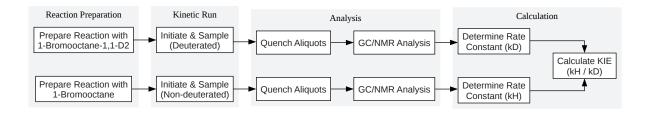
Procedure:

- Reaction Setup: Prepare separate, thermostated reaction vessels for the deuterated and non-deuterated reactants. Add the alkyl bromide and the other reactant to the solvent.
- Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.
- Quenching: Immediately stop the reaction in each aliquot by adding a quenching agent.
- Analysis: Analyze the composition of each quenched sample using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the concentration of reactants and products.
- Data Analysis: Plot the concentration of the reactant versus time for both reactions.
 Determine the rate constants (kH for the non-deuterated and kD for the deuterated reaction) from the slopes of these plots.



 Calculate KIE: The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD.

Visualizations Experimental Workflow for KIE Determination

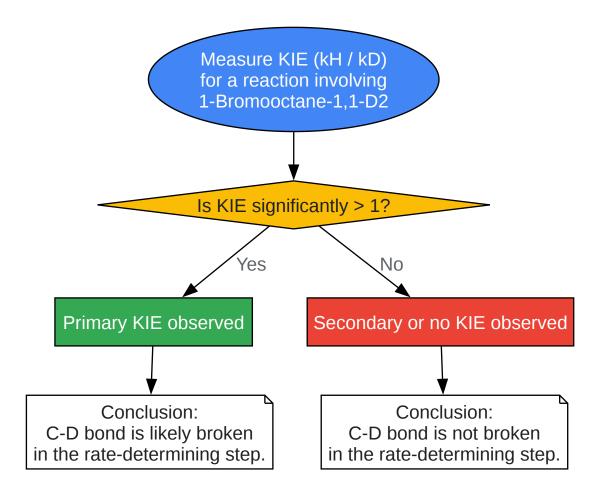


Click to download full resolution via product page

Caption: Experimental workflow for determining the kinetic isotope effect.

Logic Diagram for KIE Interpretation





Click to download full resolution via product page

Caption: Logic for interpreting kinetic isotope effect data in mechanistic studies.

Safety and Handling

1-Bromooctane-1,1-D2 is expected to have similar hazards to 1-bromooctane. It is likely a skin and eye irritant and may be harmful if swallowed. The non-deuterated compound is flammable. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Bromooctane-1,1-D2 is a valuable tool for researchers in organic chemistry and drug development. Its utility in elucidating reaction mechanisms through the kinetic isotope effect



provides a powerful method for understanding complex chemical transformations. The experimental protocols and data presented in this guide offer a foundation for the effective application of this deuterated compound in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-Bromooctane | C8H17Br | CID 8140 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromooctane-1,1-D2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044220#1-bromooctane-1-1-d2-cas-number-86423-34-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com